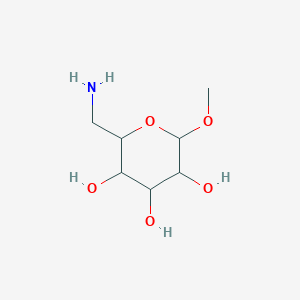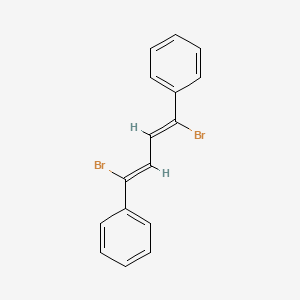
3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride: is a chemical compound that features a triazole ring fused to a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both the triazole and piperidine rings endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The piperidine ring can be introduced through various synthetic routes, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: Both the triazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced forms of the triazole or piperidine rings.
科学的研究の応用
3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors to exert its effects. The triazole ring can bind to metal ions or other active sites, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds with the piperidine ring are often used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride apart is the combination of the triazole and piperidine rings, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C7H13ClN4 |
|---|---|
分子量 |
188.66 g/mol |
IUPAC名 |
3-(2H-triazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;/h5-6,8H,1-4H2,(H,9,10,11);1H |
InChIキー |
PRLLNSYGIAHNIA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NNN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)








![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)



